3-Acetoxy-3'-iodobenzophenone
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Overview
Description
3-Acetoxy-3’-iodobenzophenone is a chemical compound with the molecular formula C15H11IO3. It is primarily used for experimental and research purposes. This compound is characterized by the presence of an acetoxy group and an iodine atom attached to a benzophenone core, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Acetoxy-3’-iodobenzophenone typically involves the acetylation of 3’-iodobenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Acetoxy-3’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium carbonate.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Acetoxy-3’-iodobenzophenone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
3-Acetoxy-3’-iodobenzophenone can be compared with other similar compounds such as:
3-Acetoxybenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodobenzophenone: Lacks the acetoxy group, limiting its applications in organic synthesis.
3-Hydroxy-3’-iodobenzophenone: Contains a hydroxyl group instead of an acetoxy group, affecting its reactivity and solubility.
The presence of both the acetoxy group and the iodine atom in 3-Acetoxy-3’-iodobenzophenone makes it unique and versatile for various applications .
Properties
IUPAC Name |
[3-(3-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDQWHUSYJQKCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641636 |
Source
|
Record name | 3-(3-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-65-7 |
Source
|
Record name | 3-(3-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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